N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-14-9(15-2)7-6(5-12-13)3-4-11-8(7)10/h3-5,9,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNFUKQAQOCFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=NO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis via Aldehyde-Hydroxylamine Condensation
The most direct route involves the condensation of 2-chloro-3-(dimethoxymethyl)isonicotinaldehyde with hydroxylamine hydrochloride. This method, documented in chemical supplier databases, proceeds via nucleophilic attack of hydroxylamine on the aldehyde group, forming an oxime intermediate.
Reaction Conditions and Mechanistic Insights
The reaction is conducted under reflux in aqueous or alcoholic media (e.g., ethanol or methanol), typically at 70–80°C for 4–6 hours. The mechanism involves:
- Protonation of the aldehyde carbonyl oxygen, enhancing electrophilicity.
- Nucleophilic attack by the hydroxylamine’s amine group, forming a tetrahedral intermediate.
- Elimination of water to yield the imine (oxime) product.
Key parameters influencing yield include:
- Solvent polarity : Higher polarity (e.g., water) accelerates protonation but may reduce solubility of the aldehyde precursor.
- pH control : Mildly acidic conditions (pH 4–6) optimize nucleophilic attack while minimizing side reactions like aldol condensation.
Multi-Step Synthesis from Pyridine Precursors
Patent literature describes an alternative pathway starting from voitol (2-methyl-4H-pyran-4-one), involving seven stages: methylation, ammonification, chlorination, oxidation, methoxy substitution, methylolation, and secondary chlorination.
Critical Stages and Intermediate Isolation
- Methylation : Voitol reacts with dimethyl phosphate in a sodium hydroxide solution at 0–4°C to yield 3-methoxy-2-methyl-4H-pyran-4-one.
- Amination : Treatment with aqueous ammonia at 40–45°C produces 3-methoxy-2-methyl-4(1H)-pyridone, isolated via acetone recrystallization.
- Chlorination : Phosphorus oxychloride-mediated chlorination at reflux (8–12 hours) generates 4-chloro-3-methoxy-2-picoline.
Table 1: Key Intermediates and Conditions in Multi-Step Synthesis
| Step | Reaction Type | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Methylation | Dimethyl phosphate, NaOH (0–4°C) | 3-Methoxy-2-methyl-4H-pyran-4-one | 85–90 |
| 3 | Chlorination | PCl₃, reflux | 4-Chloro-3-methoxy-2-picoline | 75–80 |
| 6 | Methylolation | Acetic anhydride, 120–140°C | 2-Methylol-3,4-dimethoxypyridine | 42–56 |
Catalytic Oxidation for N-Oxide Intermediates
A Chinese patent highlights the role of phosphotungstic acid in synthesizing pyridine-N-oxides, critical precursors for hydroxylamine derivatives. For 4-chloro-3-methoxy-2-methylpyridine-N-oxide:
- Catalyst : 20–25% phosphotungstic acid solution.
- Oxidant : 35% hydrogen peroxide at 83–90°C.
- Yield : 89–92% after recrystallization.
This method’s efficiency stems from the catalyst’s ability to stabilize peroxo intermediates, reducing side oxidation products.
Mechanistic Challenges and Side Reactions
- Oxime Isomerization : The condensation method may produce (E)- and (Z)-isomers of the oxime. Isomer ratios depend on solvent polarity and reaction time.
- Over-Chlorination : In multi-step routes, excessive chlorinating agents (e.g., PCl₃) can lead to di- or tri-chlorinated byproducts, necessitating precise stoichiometry.
- Catalyst Deactivation : Phosphotungstic acid may degrade under prolonged heating, requiring replenishment in continuous processes.
Chemical Reactions Analysis
Types of Reactions
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017) and other sources.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
*Sources:
Key Observations:
Substituent Influence :
- The dimethoxymethyl group in all compounds enhances solubility in organic solvents and stability against hydrolysis compared to labile substituents like acetals .
- Chlorine at the 2-position increases electrophilicity, favoring nucleophilic aromatic substitution or cross-coupling reactions .
Functional Group Reactivity :
- The target’s hydroxylamine group (-NH-O-) differs from oxime (-CH=N-OH) in tautomerization behavior, with hydroxylamine being more nucleophilic but less stable .
- Propargyl alcohol (in HB270) and acrylate ester (in HB269) substituents enable click chemistry or polymerization, respectively, unlike the target’s hydroxylamine .
Physical Properties: Higher molecular weight compounds (e.g., HB269 at 271.70 g/mol) exhibit lower volatility, impacting purification methods . The hydroxylamine group in the target likely increases polarity, enhancing aqueous solubility compared to non-polar analogs like HB274 .
Commercial Availability :
- Catalog prices for analogs range from $400 (1 g) to $4800 (25 g), suggesting the target compound would follow similar pricing trends if commercially available .
Research Implications:
- The target’s hydroxylamine group may serve as a ligand in metal-organic frameworks (MOFs) or catalysts, analogous to oxime-containing compounds .
- Structural analogs with alkyne or ester groups (e.g., HB269, HB270) are preferred for polymer or bioconjugation applications, whereas the target’s reactivity aligns with specialty organic synthesis .
Notes on Methodology and Tools
- Crystallography : Programs like SHELXL and Mercury are critical for resolving the crystal structures of such compounds, particularly for analyzing steric effects of the dimethoxymethyl group .
Biological Activity
N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine, also known as (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime, is a compound belonging to the oxime class. Oximes are characterized by the functional group -C=N-OH, derived from aldehydes or ketones. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
The compound exhibits significant biochemical interactions, influencing various enzymes and proteins. Its activity often involves forming covalent or hydrogen bonds, which can modulate the function of biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, affecting the biochemical pathways they regulate.
At the molecular level, this compound interacts with enzymes and transcription factors, altering gene expression and cellular metabolism. It can influence phosphorylation states of proteins, thereby impacting signal transduction pathways. These interactions can lead to changes in metabolic processes and gene expression profiles in various cell types.
Cellular Effects
The compound's effects on cellular processes are profound:
- Cell Signaling : Modulates signaling pathways that control cell growth and differentiation.
- Gene Expression : Alters the transcriptional activity of genes involved in metabolic regulation.
- Cell Viability : Studies have shown that prolonged exposure to this compound can lead to either beneficial or detrimental changes in cell function depending on the context .
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Antimicrobial Activity : Preliminary data suggest that it exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Enzyme Interaction Studies : The compound has been shown to interact with specific enzymes, leading to altered catalytic activity, which may have therapeutic implications.
Case Studies
Several case studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Showed potential for inducing apoptosis in human cancer cell lines. |
| Study 3 | Investigated enzyme inhibition leading to altered metabolic pathways. |
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been assessed in laboratory settings. It remains stable initially but degrades over time, which affects its efficacy. Long-term exposure studies suggest that sustained application can lead to significant cellular changes .
Q & A
Q. What are the optimal synthetic routes for N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of pyridine derivatives often involves condensation reactions. For analogous compounds, trialkylamines (e.g., Et₃N) are critical for deprotonation and stabilizing intermediates, improving yields up to 70–80% . A stepwise approach is recommended:
Prepare the pyridine core with chloro and dimethoxymethyl substituents via nucleophilic substitution.
Introduce the methylidene hydroxylamine group via Schiff base formation, using hydroxylamine hydrochloride under inert conditions .
- Optimization Tips :
- Use anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis of the dimethoxymethyl group.
- Monitor reaction progress via TLC or HPLC to avoid over-condensation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm, dimethoxymethyl at δ 3.2–3.4 ppm) .
- X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the pyridine ring. For similar compounds, space groups like P2₁/c (monoclinic) are common .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep under argon at –20°C to prevent oxidation of the hydroxylamine group .
- Decomposition Risks : Hydrolysis of the dimethoxymethyl group may occur in humid environments; use desiccants during storage .
- Safety Protocols : Follow H290/H301 guidelines (corrosive/toxic if ingested) and use fume hoods during synthesis .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring influence the reactivity of the methylidene hydroxylamine group under nucleophilic conditions?
- Methodological Answer :
- The electron-withdrawing chloro group at C2 increases electrophilicity at the methylidene carbon, facilitating nucleophilic attacks (e.g., by amines or thiols).
- Computational studies (DFT) can map electron density distribution. For example, Natural Bond Orbital (NBO) analysis quantifies charge transfer effects .
- Experimental Validation : Compare reaction rates with/without chloro substitution using kinetic profiling .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NOE effects or coupling constants) during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolves conformational exchange broadening in dimethoxymethyl protons by varying temperature (e.g., –40°C to 25°C) .
- 2D-COSY/NOESY : Differentiates between regioisomers by correlating spatial proximity of substituents .
- Crystallographic Validation : Cross-validate NMR assignments with X-ray data, especially for ambiguous stereochemistry .
Q. How can computational modeling predict the bioactivity of this compound in medicinal chemistry contexts?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding with targets like kinases or oxidoreductases. The hydroxylamine group may chelate metal ions in enzyme active sites .
- ADMET Prediction : Tools like SwissADME assess bioavailability; the dimethoxymethyl group may enhance logP (lipophilicity) but reduce solubility .
- Pharmacophore Mapping : Identify key motifs (e.g., pyridine ring as a hydrogen-bond acceptor) using Schrödinger’s Phase .
Q. What mechanistic insights explain side reactions during synthesis, such as dimerization or oxidation byproducts?
- Methodological Answer :
- Oxidation Pathways : Hydroxylamine groups are prone to oxidation to nitroso derivatives. Use reducing agents (e.g., Na₂S₂O₄) or conduct reactions under nitrogen .
- Dimerization : Steric hindrance from the dimethoxymethyl group may reduce dimerization. If observed, dilute reaction conditions or bulky solvents (e.g., tert-butanol) can mitigate this .
- LC-MS Monitoring : Track intermediates in real-time to identify side reaction thresholds (e.g., pH or temperature limits) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
